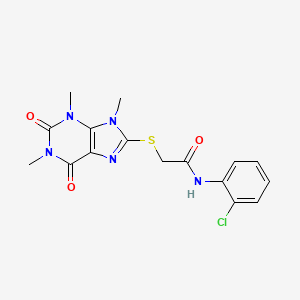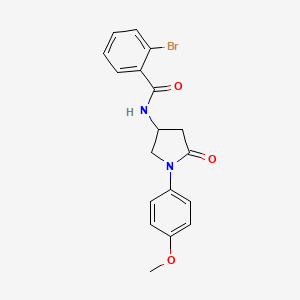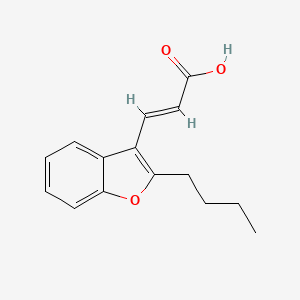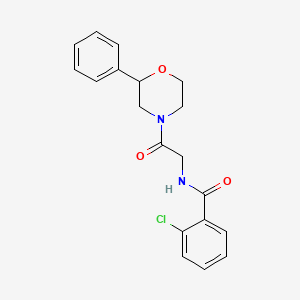![molecular formula C21H14N2O5 B2555372 N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-1,3-benzodioxole-5-carboxamide CAS No. 851411-52-4](/img/structure/B2555372.png)
N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-1,3-benzodioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-1,3-benzodioxole-5-carboxamide, also known as MOC-BD, is a synthetic compound that has been studied for its potential therapeutic properties.
Scientific Research Applications
1. Potential Anti-Inflammatory Agents
Moloney (2001) described the synthesis of methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, a molecule structurally related to your compound of interest. This research is part of a program targeting novel molecules as potential anti-inflammatory agents, indicating the potential use of similar compounds in inflammation research (Moloney, 2001).
2. Luminescent Properties and Aggregation Enhanced Emission
Srivastava et al. (2017) explored compounds structurally related to your molecule of interest, focusing on their luminescent properties in solutions and solids. These compounds exhibit aggregation-enhanced emission (AEE) behavior and have multi-stimuli-responsive properties (Srivastava et al., 2017).
3. Synthesis of Complex Heterocycles
Research by Bakhite et al. (2005) involved the synthesis of various pyrido and pyrimidine derivatives, including thieno[2,3-b]pyridine-2-carboxamides, which are structurally similar to your compound. These studies contribute to the development of complex heterocyclic compounds for various applications (Bakhite et al., 2005).
4. Novel Heterocyclic Compound Synthesis
Kornev et al. (2019) worked on chromone-3-carboxamides, closely related to your molecule of interest, and their reactions with cyanothioacetamides. These studies are crucial for synthesizing novel heterocyclic compounds, which can have various applications in scientific research (Kornev et al., 2019).
5. Synthesis of Medicinal Chemistry Molecules
Youssef et al. (2012) reported on the synthesis of various compounds including pyridinethiones and pyridothiazines, which are structurally related to your compound. These molecules are important for their valuable biological activities, indicating potential applications in medicinal chemistry (Youssef et al., 2012).
Mechanism of Action
Target of Action
It is suggested that the compound may have antimicrobial activity , indicating potential targets could be bacterial cells.
Mode of Action
Given its potential antimicrobial activity , it may interact with bacterial cells, possibly disrupting essential processes within these cells.
Biochemical Pathways
Considering its potential antimicrobial activity , it might interfere with the biochemical pathways essential for the survival and proliferation of bacteria.
Result of Action
Given its potential antimicrobial activity , the compound might lead to the death of bacterial cells, thereby inhibiting bacterial infections.
properties
IUPAC Name |
N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O5/c1-11-8-17(23-20(24)12-6-7-15-16(9-12)27-10-26-15)22-19-13-4-2-3-5-14(13)28-21(25)18(11)19/h2-9H,10H2,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISZHOPWJWFTXGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Furan-2-yl(4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazin-1-yl)methanone](/img/structure/B2555292.png)
![N-(2-chlorophenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2555293.png)
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2555295.png)
![1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-(4-methoxyphenyl)piperidine-3-carboxamide](/img/structure/B2555296.png)







![2-amino-N-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2555309.png)
![N-({[3,3'-bithiophene]-5-yl}methyl)-2-ethoxybenzamide](/img/structure/B2555311.png)
